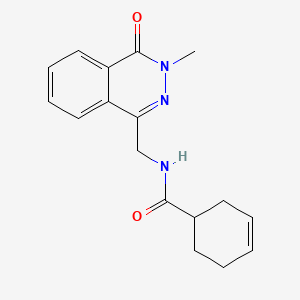

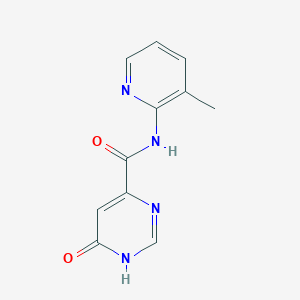

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . Another similar compound, “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, has a molecular weight of 280.28 .

Molecular Structure Analysis

The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has the empirical formula C11H10N2O3 . Another similar compound, “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, has the linear formula C16H12N2O3 .Physical And Chemical Properties Analysis

The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich, but they do not collect analytical data for this product . Another similar compound, “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Electrophilic Aminations with Oxaziridines

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide is involved in electrophilic amination processes with oxaziridines. This method enables the synthesis of various nitrogen-containing compounds. The process is critical for creating azines, hydrazines, and other derivatives, illustrating the compound's utility in synthesizing nitrogen-rich chemical entities for potential applications in medicinal chemistry and materials science (Andreae & Schmitz, 1991).

Synthesis of Tetrahydroindazolones

Another application involves the synthesis of tetrahydroindazol-4(5H)one derivatives through reactions with functionalized cyclic enaminones. This synthesis demonstrates the versatility of this compound in creating complex heterocyclic structures, which are valuable in the development of new pharmaceuticals and agrochemicals (Ashry, Awad, & Bdeewy, 2019).

Modification for Fluorescent Film Development

The compound's derivatives have been modified for the development of fluorescent films, particularly for detecting aniline vapor. This application highlights its potential in creating sensitive and selective sensing materials for environmental monitoring and safety applications (Fan et al., 2016).

Aurora Kinase Inhibitor Synthesis

Significantly, the compound has been utilized in the synthesis of 2,4-disubstituted phthalazinones as Aurora kinase inhibitors. This research showcases its application in developing potential therapeutic agents for cancer treatment by targeting specific enzymes involved in cell division and proliferation (Wang et al., 2018).

Synthesis of Heterocyclic Derivatives

Furthermore, it's used in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showing its role in advancing methodologies for constructing complex organic molecules with potential pharmacological activities (Bacchi et al., 2005).

Safety and Hazards

The compound “3- ( (4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mecanismo De Acción

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

The compound acts as a PARP inhibitor . It binds to the active site of the enzyme, preventing it from performing its function in the DNA repair process. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP leads to the disruption of the base excision repair (BER) pathway . This pathway is responsible for repairing small base lesions in the DNA. When PARP is inhibited, these lesions remain unrepaired, leading to DNA damage and potentially cell death.

Result of Action

The result of the compound’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells that have defective DNA repair mechanisms, making this compound a potential candidate for cancer therapy.

Propiedades

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-20-17(22)14-10-6-5-9-13(14)15(19-20)11-18-16(21)12-7-3-2-4-8-12/h2-3,5-6,9-10,12H,4,7-8,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAOTCQGMJGPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)

![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)

![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)